![molecular formula C13H12O2 B13930304 [1,1-Biphenyl]-3,5-diol,4-methyl- CAS No. 1771734-27-0](/img/structure/B13930304.png)
[1,1-Biphenyl]-3,5-diol,4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Biphenyl]-3,5-diol,4-methyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected at the [1,1’] position. This specific compound has hydroxyl groups at the 3 and 5 positions and a methyl group at the 4 position on one of the benzene rings. Biphenyl derivatives are significant in organic chemistry due to their presence in various biologically active compounds and their applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3,5-diol,4-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions with a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. This method is useful for introducing the methyl group at the desired position.
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-3,5-diol,4-methyl- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-3,5-diol,4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
[1,1-Biphenyl]-3,5-diol,4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-3,5-diol,4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
[1,1-Biphenyl]-4-yl-oxoethylbenzoate: A derivative with an ester group.
[1,1-Biphenyl]-2,4-diol: A derivative with hydroxyl groups at different positions.
Uniqueness
[1,1-Biphenyl]-3,5-diol,4-methyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1771734-27-0 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-5-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C13H12O2/c1-9-12(14)7-11(8-13(9)15)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChI Key |
OSSRRAHCMATAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



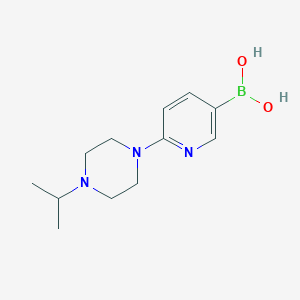

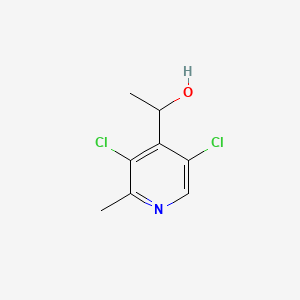
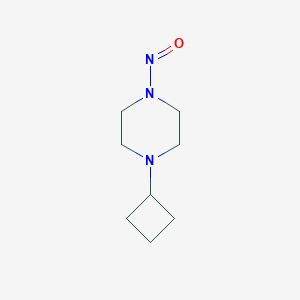
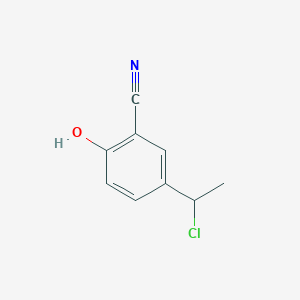

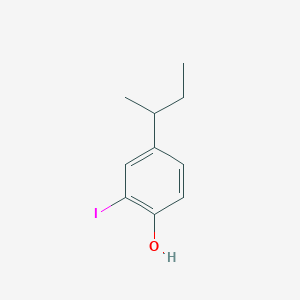

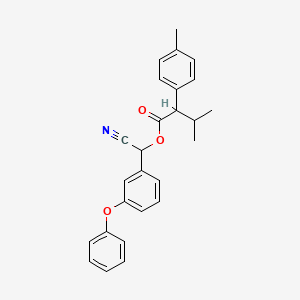

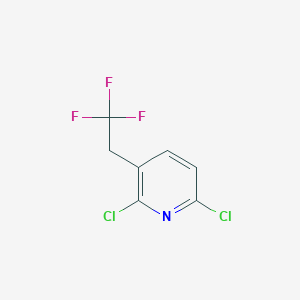
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
